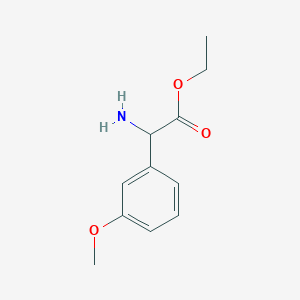
Ethyl 2-amino-2-(3-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-(3-methoxyphenyl)acetate is an organic compound with a molecular formula of C11H15NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(3-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 3-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired product.
Another method involves the reductive amination of ethyl 2-oxo-2-(3-methoxyphenyl)acetate with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and enzymatic methods can also be employed to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a catalyst such as copper(I) iodide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of ethyl 2-amino-2-(3-methoxyphenyl)ethanol.
Substitution: Formation of substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The methoxy group enhances its binding affinity and specificity, while the amino group facilitates interactions with active sites.
Comparación Con Compuestos Similares
Ethyl 2-amino-2-(3-methoxyphenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-phenylacetate: Lacks the methoxy group, resulting in different chemical and biological properties.
Ethyl 2-amino-2-(4-methoxyphenyl)acetate: The methoxy group is at the fourth position, which can affect its reactivity and interactions.
Ethyl 2-amino-2-(3-hydroxyphenyl)acetate: The methoxy group is replaced with a hydroxy group, altering its solubility and hydrogen bonding capabilities.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7,10H,3,12H2,1-2H3 |
Clave InChI |
DAOGOEXQLUKVGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC(=CC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


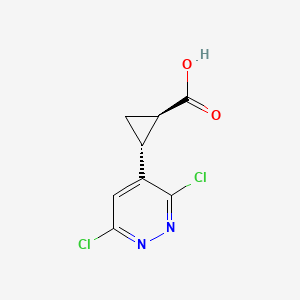
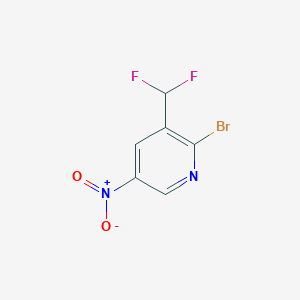
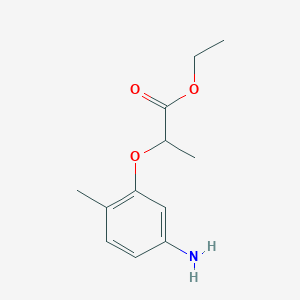
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)
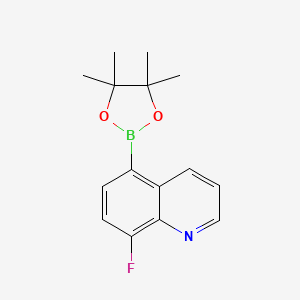
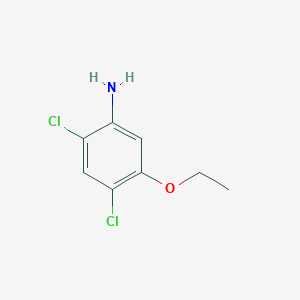
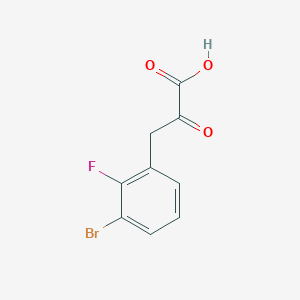
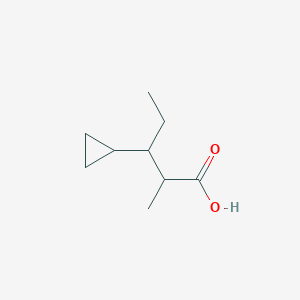
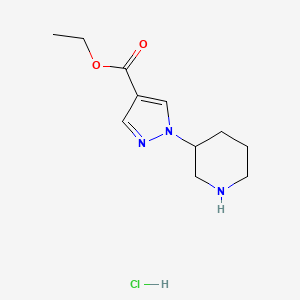
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
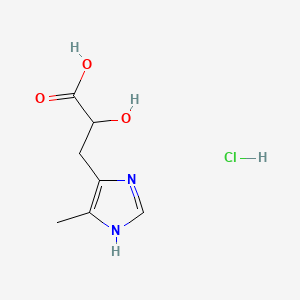
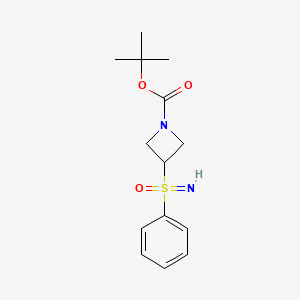
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
